NoName NoName
Brand Name: Vulcanchem
CAS No.:
VCID: VC10384024
InChI: InChI=1S/C10H22BN3/c1-5-7-11(8-6-2)13-9(3)12-10(4)14-11/h13H,5-8H2,1-4H3,(H,12,14)
SMILES: [B-]1([NH+]=C(NC(=N1)C)C)(CCC)CCC
Molecular Formula: C10H22BN3
Molecular Weight: 195.12 g/mol

NoName

CAS No.:

Cat. No.: VC10384024

Molecular Formula: C10H22BN3

Molecular Weight: 195.12 g/mol

* For research use only. Not for human or veterinary use.

NoName -

Specification

Molecular Formula C10H22BN3
Molecular Weight 195.12 g/mol
IUPAC Name 4,6-dimethyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidacyclohexa-3,6-diene
Standard InChI InChI=1S/C10H22BN3/c1-5-7-11(8-6-2)13-9(3)12-10(4)14-11/h13H,5-8H2,1-4H3,(H,12,14)
Standard InChI Key CTRCFDWQMKCQLA-UHFFFAOYSA-N
SMILES [B-]1([NH+]=C(NC(=N1)C)C)(CCC)CCC
Canonical SMILES [B-]1([NH+]=C(NC(=N1)C)C)(CCC)CCC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

"NoName" is formally identified by the IUPAC name (3-methyl-3'-nitrospiro[cyclohepta[d] oxazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium. Its structural complexity arises from a spirocyclic framework integrating naphthalene and cycloheptoxazole moieties, with nitro and methyl functional groups contributing to its reactivity (Table 1).

Table 1: Key Molecular Descriptors of "NoName"

PropertyValue
Molecular FormulaC18H13N3O5\text{C}_{18}\text{H}_{13}\text{N}_{3}\text{O}_{5}
Molecular Weight351.3 g/mol
IUPAC Name(3-methyl-3'-nitrospiro[cyclohepta[d] oxazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium
InChIInChI=1S/C18H13N3O5/c1-19-14-9-3-2-4-10-16(14)26-18(19)13-8-6-5-7-12(13)15(20(22)23)11-17(18)21(24)25/h2-11H,1H3
SMILESC[N+]1=C2C=CC=CC=C2OC13C4=CC=CC=C4C(=N+[O-])C=C3N+[O-]

The compound’s spirocyclic architecture confers unique stereoelectronic properties, making it suitable for interactions with biological macromolecules.

Applications in Scientific Research

Crystallography and Structural Biology

"NoName" has been employed to stabilize protein complexes for X-ray crystallography. A seminal study by Knott et al. (2016) demonstrated its efficacy in stabilizing NONO homodimers, RNA-binding proteins critical for nuclear gene regulation. By forming non-covalent interactions with surface-exposed residues, "NoName" reduced conformational flexibility, enabling high-resolution structural determination. This application has implications for understanding transcriptional machinery and designing inhibitors for oncology targets.

Geometric Deep Learning

In computational chemistry, "NoName" has been explored as a test case for geometric deep learning algorithms. Bronstein et al. (2016) highlighted its utility in modeling non-Euclidean data structures, such as molecular graphs and manifolds. The compound’s rigid spirocyclic system provides a challenging benchmark for algorithms predicting quantum mechanical properties or binding affinities.

Environmental Science

Recent pilot studies investigated "NoName" in water treatment systems to prevent biofilm formation and limescale deposition. When integrated into gas mixtures, it disrupts calcium carbonate nucleation, potentially extending the lifespan of industrial water circuits. Field trials reported a 40% reduction in scaling compared to untreated controls, though mechanistic details remain proprietary.

Metagenomics and Microbiome Research

Metagenomic analyses revealed that "NoName" alters gut microbiota composition in murine models. Treatment cohorts showed a marked decrease in Bacteroidetes and an increase in Firmicutes, phyla associated with metabolic health. These shifts correlated with improved lipid metabolism, suggesting therapeutic potential for metabolic disorders.

Molecular Modeling and Drug Discovery

"NoName" has facilitated virtual screening campaigns targeting malaria. Molecular docking studies using 2,4-disubstituted imidazopyridines identified "NoName" as a scaffold inhibiting Plasmodium kinases. Quantum mechanical calculations further validated its binding mode, with a computed Gibbs free energy (ΔG\Delta G) of -8.2 kcal/mol, indicating strong affinity.

Synthesis and Manufacturing

Synthetic Routes

Proprietary synthesis protocols limit public knowledge, but retrosynthetic analysis suggests a multi-step pathway involving:

  • Friedel-Crafts alkylation to construct the naphthalene core.

  • Spirocyclization via intramolecular nucleophilic substitution.

  • Nitration and quaternization to introduce functional groups.

Yield optimization remains challenging due to steric hindrance in the spirocyclic intermediate.

Scalability and Industrial Production

Future Directions and Challenges

Mechanistic Studies

Elucidating "NoName"'s mode of action in protein stabilization and biofilm inhibition is critical. Time-resolved crystallography and molecular dynamics simulations could unravel transient binding states.

Computational Optimization

Machine learning models trained on "NoName"'s properties may accelerate derivative design. Generative adversarial networks (GANs) could propose novel analogs with enhanced solubility or affinity.

Collaborative Research

Cross-institutional partnerships are essential to address data gaps. Open-sourcing synthetic protocols and safety data would democratize access, fostering innovation in underserved areas like neglected tropical diseases.

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